molecular formula C13H17BrO2 B8796388 Benzyl 6-bromohexanoate CAS No. 78277-26-6

Benzyl 6-bromohexanoate

Cat. No.: B8796388
CAS No.: 78277-26-6
M. Wt: 285.18 g/mol
InChI Key: CRQXYWRYKDAOKA-UHFFFAOYSA-N
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Description

Benzyl 6-bromohexanoate (CAS: 78277-26-6) is a brominated ester with the molecular formula C₁₃H₁₇BrO₂ and a molecular weight of 285.18 g/mol . Its structure comprises a hexanoate chain substituted with a bromine atom at the 6th position, esterified with a benzyl group. Key physical properties include a predicted density of 1.287 g/cm³ and a boiling point of 336.3°C . This compound is primarily utilized as an intermediate in synthesizing downstream products, such as ADIPIC ACID MONOBENZYL ESTER N-[[6-(hydroxyamino)-6-oxohexyl]oxy]-3,5-dimethylbenzamide, which may serve roles in polymer chemistry or pharmaceutical development .

Properties

CAS No.

78277-26-6

Molecular Formula

C13H17BrO2

Molecular Weight

285.18 g/mol

IUPAC Name

benzyl 6-bromohexanoate

InChI

InChI=1S/C13H17BrO2/c14-10-6-2-5-9-13(15)16-11-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2

InChI Key

CRQXYWRYKDAOKA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CCCCCBr

Origin of Product

United States

Comparison with Similar Compounds

The following analysis compares Benzyl 6-bromohexanoate with structurally or functionally related esters, focusing on molecular properties, reactivity, and applications.

Structural Analogs and Physical Properties
Compound Name Molecular Formula Molecular Weight CAS Number Density (g/cm³) Boiling Point (°C) Key Functional Groups
This compound C₁₃H₁₇BrO₂ 285.18 78277-26-6 1.287 (Predicted) 336.3 (Predicted) Bromo, Ester
Methyl 6-bromohexanoate C₇H₁₃BrO₂ 209.08 14273-90-6 N/A N/A Bromo, Ester
Benzyl 6-aminohexanoate HCl C₁₃H₂₀ClNO₂ 257.76 5515-00-4 N/A N/A Amino, Ester
Benzyl Benzoate C₁₄H₁₂O₂ 212.24 120-51-4 N/A 323–324 (Lit.) Ester

Key Observations :

  • Benzyl vs. Methyl Esters: this compound has a significantly higher molecular weight and boiling point than Methyl 6-bromohexanoate, reflecting the steric and electronic effects of the benzyl group. This makes benzyl esters less volatile and more suitable for high-temperature reactions .
  • Bromo vs. Amino Substitution: Replacing bromine with an amino group (as in Benzyl 6-aminohexanoate HCl) alters reactivity. The bromine atom acts as a leaving group in nucleophilic substitutions, whereas the amino group enables peptide coupling or coordination chemistry .
Downstream Products and Industrial Relevance
  • This compound derivatives, such as adipic acid esters, are intermediates in polymer synthesis (e.g., polyesters or polyamides) .
  • Methyl 6-bromohexanoate’s high-yield reactivity supports scalable production of complex esters like 3-methoxy-4-(5-methoxycarbonyl-pentyloxy)benzoic acid ethyl ester .

Q & A

Q. Advanced Research Focus

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance SN₂ reactivity by stabilizing transition states.
  • Temperature Control : Elevated temperatures (50–70°C) may accelerate reactions but risk side products like elimination.
  • Kinetic Monitoring : Use inline FTIR or periodic sampling to track bromide displacement (e.g., with NaN₃ to form 6-azidohexanoate derivatives). ’s kinetic modeling for benzyl acetate synthesis provides a methodological framework .

How should researchers address contradictions in reported catalytic efficiencies for this compound synthesis?

Advanced Research Focus
Contradictions often arise from variable catalyst-surface interactions or solvent effects. Systematic approaches include:

  • Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., catalyst loading, solvent polarity).
  • Comparative Analysis : Benchmark against literature protocols (e.g., ’s cerium phosphate catalyst vs. traditional acid catalysts) .
  • Mechanistic Probes : Isotopic labeling (e.g., ⁸¹Br/⁷⁹Br) or computational studies to elucidate rate-limiting steps. emphasizes revising hypotheses based on data discrepancies .

What safety protocols are essential when handling this compound?

Q. Basic Research Focus

  • PPE : Impervious gloves (nitrile), chemical goggles, and lab coats to prevent skin/eye contact () .
  • Ventilation : Use fume hoods due to potential release of HBr gas during decomposition .
  • Spill Management : Absorb with inert materials (e.g., vermiculite) and avoid aqueous washdown to prevent environmental contamination .

How does the bromine substituent influence the stability of this compound under varying storage conditions?

Advanced Research Focus
The C-Br bond’s susceptibility to hydrolysis or photolysis necessitates:

  • Storage : Inert atmosphere (N₂/Ar) and amber glass vials at 4°C to minimize light/thermal degradation.
  • Stability Assays : Accelerated aging studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. ’s data on benzyl benzoate analogs highlights similar degradation risks .

What catalytic systems are effective for coupling reactions involving this compound?

Q. Advanced Research Focus

  • Transition Metal Catalysts : Pd(PPh₃)₄ for cross-coupling (e.g., Suzuki-Miyaura with boronic acids).
  • Phase-Transfer Catalysis : Tetrabutylammonium bromide (TBAB) for aqueous-organic biphasic reactions. ’s radical bromination methodology could be adapted for in situ bromide generation .

How can researchers ensure high enantiomeric purity when synthesizing chiral derivatives of this compound?

Q. Advanced Research Focus

  • Chiral Stationary Phases : Use HPLC with cellulose-based columns (e.g., Chiralpak®) for enantiomer separation.
  • Asymmetric Catalysis : Employ chiral ligands (e.g., BINOL) in esterification or substitution reactions. ’s chromatographic methods for similar esters provide a foundation .

What mechanistic insights support the design of this compound-based polymeric precursors?

Q. Advanced Research Focus

  • Radical Polymerization : Initiated by AIBN (azobisisobutyronitrile) to incorporate brominated esters into polymer backbones.
  • DFT Calculations : Model transition states for bromine-mediated chain termination. ’s thermochemical data on benzyl radicals aids in predicting reactivity .

Are there alternative brominated esters with comparable reactivity to this compound for specialized applications?

Basic Research Focus
Yes, derivatives like Benzyl 2-bromoacetate () or tert-butyl 6-bromohexanoate () offer tailored reactivity for nucleophilic substitutions or polymer grafting. Comparative reactivity studies (e.g., Hammett plots) can guide substrate selection .

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